molecular formula C12H5Cl3O B12895146 1,6,8-Trichlorodibenzofuran CAS No. 82911-59-9

1,6,8-Trichlorodibenzofuran

Cat. No.: B12895146
CAS No.: 82911-59-9
M. Wt: 271.5 g/mol
InChI Key: ZOBVYDQWZXUJNO-UHFFFAOYSA-N
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Description

1,6,8-Trichlorodibenzofuran is a polychlorinated dibenzofuran (PCDF) with the molecular formula C12H5Cl3O. It is a member of a family of organic compounds where one or several of the hydrogens in the dibenzofuran structure are replaced by chlorines . These compounds are known for their persistence in the environment and potential toxicological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,8-Trichlorodibenzofuran can be synthesized through various chemical reactions involving chlorination of dibenzofuran. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing polychlorinated dibenzofurans involve the chlorination of dibenzofuran under controlled conditions .

Industrial Production Methods

it is known that polychlorinated dibenzofurans can be formed as by-products during the combustion of organic materials in the presence of chlorine donors, such as in waste incineration and certain industrial processes .

Chemical Reactions Analysis

Types of Reactions

1,6,8-Trichlorodibenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions) under appropriate reaction conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less chlorinated dibenzofurans .

Mechanism of Action

The mechanism of action of 1,6,8-Trichlorodibenzofuran involves its interaction with various molecular targets and pathways. It has been shown to interact with the aryl hydrocarbon receptor (AhR) and estrogen receptor alpha (ERα). These interactions can lead to changes in gene expression and cellular responses . For example, it can induce the expression of transforming growth factor-alpha (TGF-α) in an ERα-dependent manner .

Comparison with Similar Compounds

Similar Compounds

1,6,8-Trichlorodibenzofuran is part of a family of polychlorinated dibenzofurans, which include:

Uniqueness

This compound is unique due to its specific chlorination pattern, which influences its chemical properties and biological interactions. Its specific interactions with molecular targets, such as ERα, distinguish it from other polychlorinated dibenzofurans .

Properties

IUPAC Name

1,6,8-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-4-7-11-8(14)2-1-3-10(11)16-12(7)9(15)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBVYDQWZXUJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(O2)C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232088
Record name 1,6,8-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82911-59-9
Record name 1,6,8-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6,8-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6,8-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DH0UUA495
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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